molecular formula C22H18N2O3S B11523191 (2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(naphthalen-1-ylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-(naphthalen-1-ylimino)-1,3-thiazolidin-4-one

Cat. No.: B11523191
M. Wt: 390.5 g/mol
InChI Key: UKPVZWBNGFIZTA-NDENLUEZSA-N
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Description

(2E,5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,4-dimethoxybenzaldehyde with naphthylamine and thiazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has shown potential in biological studies due to its antimicrobial and anti-inflammatory properties. It can be used to develop new antibiotics or anti-inflammatory drugs.

Medicine

In medicine, (2E,5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE
  • Thiazolidin-4-one derivatives : These compounds share the thiazolidinone core structure and exhibit similar biological activities.
  • Naphthylamine derivatives : Compounds containing the naphthylamine moiety also show diverse biological activities.

Uniqueness

What sets (2E,5Z)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(NAPHTHALEN-1-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N2O3S/c1-26-16-11-10-15(19(13-16)27-2)12-20-21(25)24-22(28-20)23-18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,1-2H3,(H,23,24,25)/b20-12-

InChI Key

UKPVZWBNGFIZTA-NDENLUEZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)OC

Origin of Product

United States

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